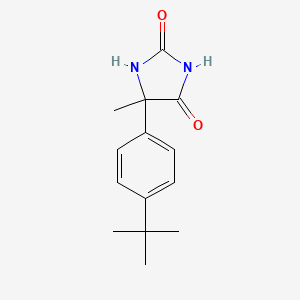

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The tert-butylphenyl group attached to the imidazolidine ring suggests potential modifications to the molecule's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related imidazolidinone derivatives has been described in the literature. For instance, enantiomerically pure cis- and trans-configured 2-(tert-Butyl)-3-methylimidazolidin-4-ones have been prepared from amino acids such as (S)-Alanine and (S)-Phenylalanine . These compounds were synthesized through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde to yield Schiff bases. These bases were then cyclized to form the desired imidazolidinones, which were purified to enantiomeric purity using recrystallization and confirmed by HPLC and NMR spectroscopy .

Molecular Structure Analysis

Quantum chemical calculations and molecular docking studies have been performed on similar compounds, such as 5,5-diphenylimidazolidine-2,4-dione . These studies involve DFT calculations to determine the structural, vibrational, and electronic properties of the molecules. The HOMO and LUMO energies, as well as the molecular electrostatic potential maps, provide insights into the chemical activity and potential biological interactions of the compounds .

Chemical Reactions Analysis

The reactivity of imidazolidine-2,4-dione derivatives can be influenced by various substituents. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . The structures of these products were confirmed by spectroscopic evidence, indicating that the imidazolidine ring can participate in reactions with isocyanates to form hydroxyimino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structure. For instance, the presence of tert-butyl and phenyl groups can affect the molecule's solubility, melting point, and stability. The introduction of bulky substituents like tert-butyl can also influence the compound's reactivity and interaction with biological targets. Spectroscopic techniques such as FT-IR, FT-Raman, and NMR are commonly used to characterize these compounds and provide information on their vibrational frequencies, which are related to their bond strengths and molecular conformations .

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bond Assisted Molecular Dimerization

- Research Insight: Ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, were synthesized and characterized. These compounds demonstrate hydrogen-bonded dimerization in solution, confirmed through various spectroscopic methods (Bisello et al., 2017).

Synthesis of Imidazole Alkaloid Analogues

- Research Insight: The synthesis of 5-amino-3-methylimidazolidine-2,4-dione, an analogue of imidazole alkaloids like naamidine A and G, involves simple two-step processes. This research contributes to the understanding of synthetic pathways for important alkaloid structures (Witchard & Watson, 2010).

Pharmacological Evaluation of Imidazolidine-2,4-dione Derivatives

- Research Insight: Imidazolidine-2,4-dione derivatives show potential as antidepressants and anxiolytics, with specific compounds demonstrating agonistic activity towards 5-HT1A receptors. This highlights their significance in pharmacological research for mental health treatments (Czopek et al., 2010).

Computer-Aided Insights into Receptor-Ligand Interaction

- Research Insight: Advanced computer-aided molecular modeling of hydantoin derivatives, including 5-methylimidazolidine-2,4-diones, provides insights into their interaction with serotonin receptors, suggesting their potential as antidepressants (Kucwaj-Brysz et al., 2018).

Role of Aryl-Topology in Serotonin Receptor Actions

- Research Insight: Studies on arylpiperazine-imidazolidine-2,4-diones revealed the importance of aryl-topology in balancing selective and dual actions on serotonin receptors, contributing to the development of selective antagonists and agents for neurological disorders (Kucwaj-Brysz et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLQCKSQSXCHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395462 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

61344-30-7 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)